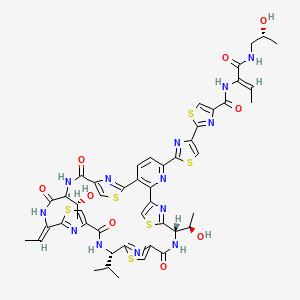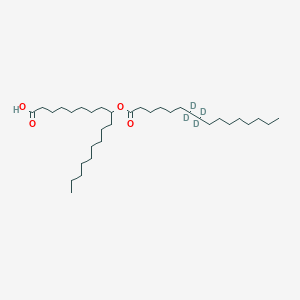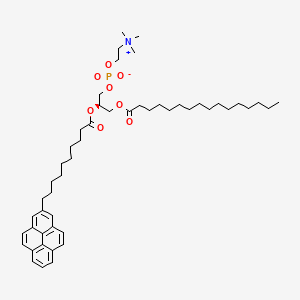![molecular formula C32H43N5O11 B8049523 (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049523.png)
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-VEID-AMC (ammonium acetate salt) is a fluorogenic substrate based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis. It is also cleaved by related proteases, including caspase-8. Caspase activity can be quantified by fluorescent detection of free 7-amino-4-methylcoumarin, which is excited at 340-360 nm and emits at 440-460 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-VEID-AMC involves the coupling of N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine with ammonium acetate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL .
Industrial Production Methods: Industrial production methods for Ac-VEID-AMC are not widely documented. the compound is generally produced in research laboratories and supplied by chemical companies for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions: Ac-VEID-AMC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-6 and related proteases such as caspase-8 .
Common Reagents and Conditions:
Reagents: Caspase-6, caspase-8, and other related proteases.
Conditions: The reactions typically occur under physiological conditions, with the substrate being excited at 340-360 nm and emitting fluorescence at 440-460 nm
Major Products: The major product formed from the cleavage of Ac-VEID-AMC is free 7-amino-4-methylcoumarin .
Scientific Research Applications
Ac-VEID-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorogenic substrate for detecting caspase-6 activity during apoptosis. This makes it valuable for studying cell death mechanisms and related processes .
Applications in Chemistry:
- Used as a substrate in enzymatic assays to study protease activity.
Applications in Biology:
- Employed in apoptosis research to quantify caspase-6 activity.
- Utilized in cell biology to study the mechanisms of cell death.
Applications in Medicine:
- Applied in cancer research to understand the role of caspases in tumor cell apoptosis.
- Used in drug discovery to screen for potential inhibitors of caspase activity.
Applications in Industry:
Mechanism of Action
Ac-VEID-AMC exerts its effects by serving as a substrate for caspase-6 and related proteases. Upon cleavage by these enzymes, the compound releases free 7-amino-4-methylcoumarin, which can be detected by its fluorescence. This allows for the quantification of caspase activity and the study of apoptosis mechanisms .
Molecular Targets and Pathways:
Molecular Targets: Caspase-6, caspase-8, and related proteases.
Pathways Involved: Apoptosis pathways, particularly those involving the cleavage of lamin A
Comparison with Similar Compounds
- Ac-DEVD-AMC
- Ac-IETD-AMC
- Ac-LEHD-AMC (specific for caspase-9)
These compounds share similar applications in apoptosis research but differ in their specificity for various caspases .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIJZDGCJEANV-YPBMFZGESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8049457.png)

![1-[[(3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B8049479.png)

![(2S,3S)-2,3-dibenzoyloxy-4-[(7R)-2-tert-butyl-7-methyl-1,4-diazepane-1-carbonyl]oxy-4-oxobutanoic acid](/img/structure/B8049492.png)
![2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B8049496.png)







